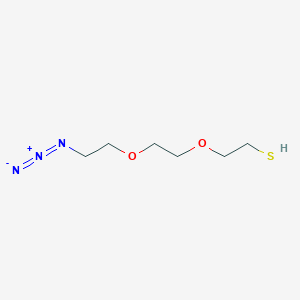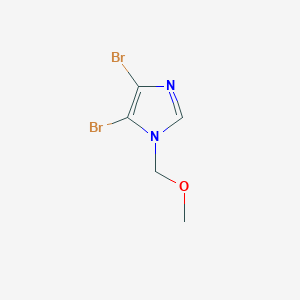
2-(2-(2-Azidoethoxy)ethoxy)ethane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(2-Azidoethoxy)ethoxy)ethane-1-thiol is an organic compound with the molecular formula C6H13N3O3S. It is characterized by the presence of an azido group (-N3) and a thiol group (-SH), making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Azidoethoxy)ethoxy)ethane-1-thiol typically involves the reaction of 2-(2-(2-chloroethoxy)ethoxy)ethanol with sodium azide (NaN3) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out at room temperature, and the product is purified through column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for larger-scale reactions. This may include the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(2-Azidoethoxy)ethoxy)ethane-1-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used for the reduction of the azido group.
Substitution: Sodium azide (NaN3) is commonly used for nucleophilic substitution reactions involving the azido group.
Major Products Formed
Oxidation: Disulfides are formed from the oxidation of the thiol group.
Reduction: Amines are formed from the reduction of the azido group.
Substitution: Various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-(2-Azidoethoxy)ethoxy)ethane-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(2-(2-Azidoethoxy)ethoxy)ethane-1-thiol involves its functional groups:
Azido Group: The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes.
Thiol Group: The thiol group can form disulfide bonds, which are crucial in protein folding and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-(2-Azidoethoxy)ethoxy)ethanol
- 2-(2-(2-Chloroethoxy)ethoxy)ethanol
- 2-(2-(2-Methoxyethoxy)ethoxy)ethanol
Uniqueness
2-(2-(2-Azidoethoxy)ethoxy)ethane-1-thiol is unique due to the presence of both azido and thiol groups, which allows it to participate in a broader range of chemical reactions compared to its analogs. This dual functionality makes it particularly valuable in applications requiring bioconjugation and redox reactions .
Eigenschaften
Molekularformel |
C6H13N3O2S |
|---|---|
Molekulargewicht |
191.25 g/mol |
IUPAC-Name |
2-[2-(2-azidoethoxy)ethoxy]ethanethiol |
InChI |
InChI=1S/C6H13N3O2S/c7-9-8-1-2-10-3-4-11-5-6-12/h12H,1-6H2 |
InChI-Schlüssel |
ONJQWFIXNAIPJB-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCOCCS)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1S,2R,6S,7S,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate](/img/structure/B14075305.png)




![6,7-dichloro-2-methyl-3-[(1E)-2-phenylethenyl]quinoxaline](/img/structure/B14075327.png)
![[(3S)-2-(7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-9,12-dioxo-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxymethyl methyl carbonate](/img/structure/B14075332.png)




![{5-Chloro-2-[(2,3-dihydroxypropyl)amino]phenyl}(phenyl)methanone](/img/structure/B14075354.png)


